

Early research on the discovery of trinitrotoluene isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4-Trinitrotoluene

Cat. No.: B1605512

[Get Quote](#)

An In-depth Technical Guide on the Early Research and Discovery of Trinitrotoluene Isomers

Introduction

Trinitrotoluene (TNT), a chemical compound renowned for its explosive properties, was first synthesized in the mid-19th century. Initially developed as a yellow dye, its potential as a powerful and stable explosive was not recognized for several decades. This guide delves into the early scientific research that led to the discovery, synthesis, and characterization of various isomers of trinitrotoluene. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the historical and technical aspects of this significant chemical compound. The document outlines the foundational experimental work, presents key quantitative data, and illustrates the logical progression of these early discoveries.

Historical Overview and Key Discoveries

The journey to understanding trinitrotoluene and its isomers began with the discovery of its precursor, toluene.

- 1837: The discovery of toluene by Pierre-Joseph Pelletier and Philippe Walter was a critical precursor to the synthesis of TNT.[\[1\]](#)
- 1863: German chemist Joseph Wilbrand first synthesized what would later be known as trinitrotoluene.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) He was attempting to create a yellow dye and was not aware of its explosive nature.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- 1870: Friedrich Beilstein and A. Kuhlberg successfully produced the 2,4,5-trinitrotoluene isomer.[1]
- 1880: Paul Hepp prepared pure 2,4,6-trinitrotoluene.[1]
- 1882: Hepp also discovered the 2,3,6-trinitrotoluene isomer.[6] In the same year, Beilstein isolated the 2,4,5-trinitrotoluene isomer again, likely refining its characterization.[6]
- 1891: The explosive properties of TNT were discovered by another German chemist, Carl Häussermann.[7]
- 1902: The German armed forces adopted TNT as a filling for artillery shells.[2][7][8]
- 1914: Giua and Molinari discovered the 2,3,5-trinitrotoluene isomer.[6]
- 1915: Korner and Contardi discovered an isomer of trinitrotoluene with a melting point of 97.2°C.[6] In the same year, Coparisow is credited with discovering another isomer with a melting point of 137.5°C.[6]

Experimental Protocols

The early synthesis and purification of trinitrotoluene isomers were foundational to their characterization. The methods, though rudimentary by modern standards, laid the groundwork for industrial-scale production.

Early Synthesis of 2,4,6-Trinitrotoluene (Wilbrand, 1863)

Objective: To synthesize trinitrotoluene from toluene.

Methodology:

- Toluene was heated to approximately its boiling point.
- A mixture of fuming nitric acid and fuming sulfuric acid was added to the heated toluene.
- The reaction mixture was heated for a full day.
- After the reaction, the acid mixture was diluted with water.

- The resulting solid residue was washed with water.
- The washed product was then dried and crystallized from alcohol to obtain the final product.
[6]

Industrial Production of Trinitrotoluene (Three-Step Nitration)

A more controlled, multi-step process was later developed for industrial production, which allowed for better yield and purity.

Step 1: Mononitration of Toluene

- Toluene is reacted with a mixture of sulfuric acid and nitric acid.
- This initial nitration produces a mixture of mononitrotoluene (MNT) isomers, primarily ortho- and para-MNT, with a small amount of meta-MNT.[7][9]

Step 2: Dinitration of Mononitrotoluene

- The separated MNT is then subjected to a second nitration with a fresh mixture of nitric and sulfuric acids to produce dinitrotoluene (DNT).[7] The most common isomer formed is 2,4-dinitrotoluene.[10]

Step 3: Trinitration of Dinitrotoluene

- The DNT is nitrated in a final step using an anhydrous mixture of nitric acid and fuming sulfuric acid (oleum) to yield trinitrotoluene (TNT).[7]

Purification of Crude Trinitrotoluene

Crude TNT from the nitration process contains various isomers that are less stable and have lower melting points than the desired 2,4,6-TNT. Early purification methods were crucial for obtaining a stable and reliable explosive.

Sulfitation Process:

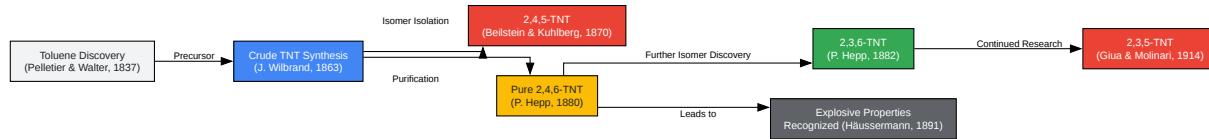
- Crude, molten TNT is treated with an aqueous solution of sodium sulfite.[7][11]

- This process selectively reacts with and removes the less stable isomers, particularly those arising from the nitration of meta-nitrotoluene.[8][11]
- The rinse water from this process, known as "red water," is a significant waste product.[7]

Crystallization:

- Crude TNT can be purified by crystallization from a solvent.[7]
- Early methods involved crystallization from organic solvents like alcohol.[6]
- Later techniques utilized nitric acid as a solvent for recrystallization to achieve high purity.[12][13]

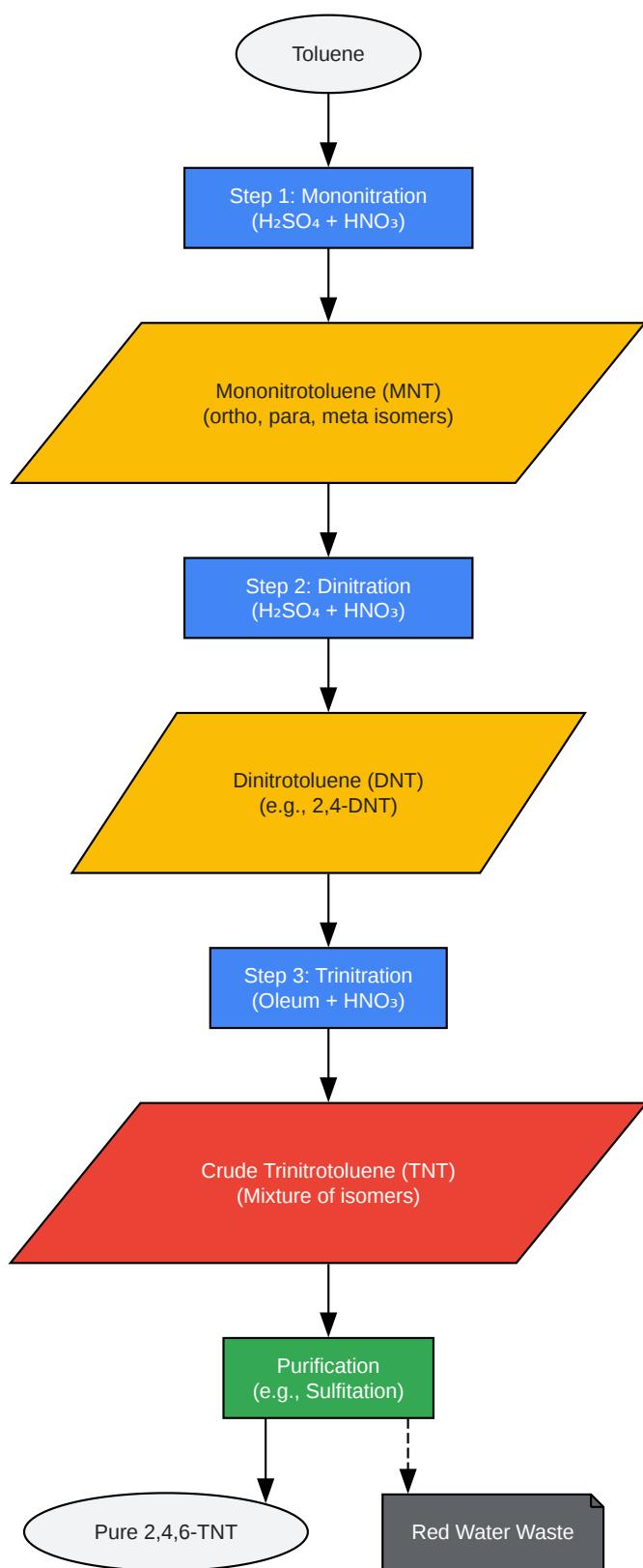
Quantitative Data


The physical properties of the different trinitrotoluene and dinitrotoluene isomers were critical for their identification and characterization in early research. The melting point was a key parameter used to distinguish between the various isomers.

Compound	Isomer	Reported Melting Point (°C)	Discoverer(s)	Year of Discovery
Trinitrotoluene (TNT)	2,4,6-	80.6 - 82	J. Wilbrand	1863
2,4,5-	104	Beilstein & Kuhlberg		1870
2,3,6-	112	Paul Hepp		1882
2,3,5-	-	Giua & Molinari		1914
-	97.2	Korner & Contardi		1915
-	137.5	Coparisow		1915
Dinitrotoluene (DNT)	2,4-	70 - 71	Deville	~1841
2,6-	66	-	-	
3,4-	-	Beilstein		1873
2,5-	-	Lampricht		-
2,3- or 3,5-	-	Rosenstill		-

Data sourced from multiple historical accounts and chemical databases.[\[6\]](#)[\[10\]](#)[\[14\]](#)[\[15\]](#)

Visualizations


Logical Progression of TNT Isomer Discovery

[Click to download full resolution via product page](#)

Caption: Timeline of key discoveries in early TNT research.

Experimental Workflow for Industrial TNT Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the three-step industrial synthesis of TNT.

Conclusion

The early research on trinitrotoluene isomers, from its initial synthesis as a dye to its recognition as a potent explosive, marks a significant chapter in the history of chemistry. The meticulous work of chemists like Wilbrand, Beilstein, and Hepp in synthesizing, isolating, and characterizing the various isomers of TNT laid the scientific foundation for its later large-scale production and use. The development of experimental protocols for nitration and purification was instrumental in this transition. This guide provides a comprehensive overview of these pioneering efforts, highlighting the key discoveries, experimental methodologies, and quantitative data that were central to the early understanding of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencing.com [sciencing.com]
- 2. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - TNT (Trinitrotoluene) [micro.magnet.fsu.edu]
- 3. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. Advancement: Bigger Explosions [webhelper.brown.edu]
- 6. library.scencemadness.org [library.scencemadness.org]
- 7. TNT - Wikipedia [en.wikipedia.org]
- 8. TNT [chm.bris.ac.uk]
- 9. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]
- 10. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 11. US1975598A - Purification of trinitrotoluene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]

- 13. US2858346A - Process of recrystallizing nitro explosives - Google Patents
[patents.google.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- To cite this document: BenchChem. [Early research on the discovery of trinitrotoluene isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605512#early-research-on-the-discovery-of-trinitrotoluene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com